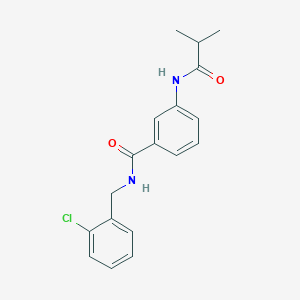
1-(2-chloro-5-nitrobenzoyl)-4-ethylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-chloro-5-nitrobenzoyl)-4-ethylpiperazine, also known as CNB-001, is a novel compound that has shown promising results in scientific research for its potential therapeutic applications. CNB-001 is a piperazine derivative that has been synthesized through a multistep process and has been found to possess neuroprotective properties.
科学研究应用
1-(2-chloro-5-nitrobenzoyl)-4-ethylpiperazine has been found to possess neuroprotective properties and has shown promising results in scientific research for its potential therapeutic applications. It has been studied for its potential use in the treatment of various neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and traumatic brain injury.
作用机制
1-(2-chloro-5-nitrobenzoyl)-4-ethylpiperazine exerts its neuroprotective effects through multiple mechanisms of action. It has been found to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the breakdown of neurotransmitters. It also modulates the activity of ion channels and receptors, which are involved in the transmission of nerve impulses. Additionally, 1-(2-chloro-5-nitrobenzoyl)-4-ethylpiperazine has been found to possess antioxidant properties, which protect against oxidative stress-induced damage.
Biochemical and Physiological Effects:
1-(2-chloro-5-nitrobenzoyl)-4-ethylpiperazine has been shown to have a variety of biochemical and physiological effects. It has been found to increase the levels of neurotransmitters such as acetylcholine, dopamine, and norepinephrine in the brain, which are important for cognitive function and mood regulation. It also increases the levels of brain-derived neurotrophic factor (BDNF), which plays a key role in the growth and survival of neurons.
实验室实验的优点和局限性
One of the advantages of 1-(2-chloro-5-nitrobenzoyl)-4-ethylpiperazine for lab experiments is its neuroprotective properties, which make it a useful tool for studying the mechanisms of neurodegeneration and for developing potential therapeutic interventions. However, one of the limitations of 1-(2-chloro-5-nitrobenzoyl)-4-ethylpiperazine is its relatively low solubility, which can make it difficult to work with in certain experimental conditions.
未来方向
There are several future directions for the research of 1-(2-chloro-5-nitrobenzoyl)-4-ethylpiperazine. One area of interest is its potential use in the treatment of traumatic brain injury, which is a major cause of disability and death worldwide. Another area of interest is its potential use in the treatment of Alzheimer’s disease, which is a progressive neurodegenerative disorder that affects millions of people worldwide. Additionally, further research is needed to fully understand the mechanisms of action of 1-(2-chloro-5-nitrobenzoyl)-4-ethylpiperazine and to optimize its pharmacological properties for therapeutic use.
Conclusion:
1-(2-chloro-5-nitrobenzoyl)-4-ethylpiperazine is a novel compound that has shown promising results in scientific research for its potential therapeutic applications. Its neuroprotective properties and multiple mechanisms of action make it a useful tool for studying the mechanisms of neurodegeneration and for developing potential therapeutic interventions. Further research is needed to fully understand the potential of 1-(2-chloro-5-nitrobenzoyl)-4-ethylpiperazine for the treatment of neurological disorders and to optimize its pharmacological properties for therapeutic use.
合成方法
1-(2-chloro-5-nitrobenzoyl)-4-ethylpiperazine is synthesized through a multistep process that involves the reaction of 2-chloro-5-nitrobenzoic acid with 1-ethylpiperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then reduced using a reducing agent such as sodium dithionite to yield 1-(2-chloro-5-nitrobenzoyl)-4-ethylpiperazine.
属性
IUPAC Name |
(2-chloro-5-nitrophenyl)-(4-ethylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O3/c1-2-15-5-7-16(8-6-15)13(18)11-9-10(17(19)20)3-4-12(11)14/h3-4,9H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFHWGGCHLNHHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-5-nitrophenyl)(4-ethylpiperazin-1-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B5760921.png)

![4-[(2,5-dichloro-4,6-dimethylpyridin-3-yl)carbonyl]morpholine](/img/structure/B5760933.png)
![3-cyclohexyl-N-[2-(4-fluorophenyl)ethyl]propanamide](/img/structure/B5760947.png)
![N-[4-(6,7-dimethoxy-1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B5760951.png)
![3-[(1-azepanylmethyl)(hydroxy)phosphoryl]propanoic acid](/img/structure/B5760958.png)




![4-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5761019.png)
![2-[(2-chlorobenzyl)oxy]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5761030.png)
![4-({5-[(4-bromo-2-chlorophenoxy)methyl]-2-furoyl}hydrazono)-2,3-dichloro-2-butenoic acid](/img/structure/B5761037.png)
